molecular formula C14H20ClNO B1394682 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine CAS No. 1220021-39-5

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine

Cat. No.: B1394682
CAS No.: 1220021-39-5
M. Wt: 253.77 g/mol
InChI Key: KYCBHDNVJWZBSU-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine is an organic compound with the molecular formula C14H20ClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structure, which includes a phenoxy group substituted with a chloro and tert-pentyl group, attached to an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine typically involves the reaction of 2-chloro-4-(tert-pentyl)phenol with azetidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring can also participate in ring-opening reactions, which can modulate its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Chloro-4-(tert-pentyl)phenol: Shares the phenoxy group but lacks the azetidine ring.

    4-tert-Butyl-2-chlorophenol: Similar structure but with a tert-butyl group instead of tert-pentyl.

    3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]azetidine: A structural isomer with a different alkyl substitution.

Uniqueness: 3-(2-Chloro-4-(tert-pentyl)phenoxy)azetidine is unique due to the combination of its phenoxy group with specific substitutions and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBHDNVJWZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224576
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-39-5
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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